molecular formula C4H8N2O4 B3034894 2,2'-Hydrazine-1,2-diyldiacetic acid CAS No. 25004-91-5

2,2'-Hydrazine-1,2-diyldiacetic acid

Cat. No. B3034894
CAS RN: 25004-91-5
M. Wt: 148.12 g/mol
InChI Key: SXQDJBRDWNMREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Hydrazine-1,2-diyldiacetic acid is a chemical compound with the molecular formula C4H8N2O4 . It has an average mass of 148.117 Da and a monoisotopic mass of 148.048401 Da .


Molecular Structure Analysis

The molecule contains a total of 17 bonds. There are 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 1 N hydrazine, and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 448.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It has 6 H bond acceptors, 4 H bond donors, 4 freely rotating bonds, and no violations of the Rule of 5 .

Scientific Research Applications

Synthesis and Antibacterial Studies

A study by Holla, Gonsalves, and Shenoy (2000) explored the synthesis of compounds using 2,2'-hydrazine-1,2-diyldiacetic acid derivatives. They found these synthesized compounds active against both Gram-positive and Gram-negative bacteria at concentrations lower than 6 micrograms per milliliter (Holla, Gonsalves, & Shenoy, 2000).

Conformational Preferences Study

Alemán and Puiggalí (2001) conducted a conformational study of 1,2-hydrazine dicarboxylic acid dimethyl ester, a related compound, using quantum mechanical methods. This study provided insights into the behavior of the –COO–NH–NH–COO– moiety in different environments (Alemán & Puiggalí, 2001).

Synthesis of α-Hydrazinocarboxylic Acids

Portlock, Naskar, West, and Li (2002) explored the synthesis of α-hydrazinocarboxylic acids, demonstrating the practicality of using N-1-(Carbamate protected)- N-2-(alkyl or aryl substituted) hydrazines in the Petasis boronic acid–Mannich reaction (Portlock, Naskar, West, & Li, 2002).

ICT-Based Fluorescent Probe

Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, a compound related to 2,2'-hydrazine-1,2-diyldiacetic acid, in biological and water samples. This probe provided a significant advancement in detecting and visualizing hydrazine in various environments (Zhu et al., 2019).

Electrochemical Detection of Hydrazine

Roy, Sharma, Chappanda, and Chakraborty (2023) developed an MoS2 Quantum Dot Modified Electrode for the efficient electrochemical detection of hydrazine. This study highlights the potential of nanomaterials in enhancing the sensitivity and specificity of hydrazine detection methods (Roy, Sharma, Chappanda, & Chakraborty, 2023).

Antioxidant Activity of Hydrazone Derivatives

Tayade, Yeom, Sahoo, Puschmann, Nimse, and Kuwar (2022) investigated the antioxidant activity of a Schiff base hydrazone derivative, showcasing the biological activities of hydrazine derivatives, which are closely related to 2,2'-hydrazine-1,2-diyldiacetic acid (Tayade et al., 2022).

Hydrazinium Carboxylates and Antibacterial Study

Manimekalai and Kuppusamy (2015) prepared hydrazinium salts of aromatic carboxylic acids and investigated their antibacterial properties. They found that these salts displayed better antibacterial activity compared to the free acid (Manimekalai & Kuppusamy, 2015).

Detection of Hydrazine Derivatives

The study by Guo, Matysik, Gläser, and Engewald (2005) focused on the detection of hydrazine and its methyl derivatives using nonaqueous capillary electrophoresis with electrochemical detection, highlighting advanced techniques for environmental monitoring (Guo, Matysik, Gläser, & Engewald, 2005).

Safety And Hazards

The safety data sheet for 2,2’-Hydrazine-1,2-diyldiacetic acid indicates that it is toxic if swallowed or in contact with skin, and it may cause cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[2-(carboxymethyl)hydrazinyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c7-3(8)1-5-6-2-4(9)10/h5-6H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQDJBRDWNMREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333185
Record name 2-[2-(carboxymethyl)hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Hydrazine-1,2-diyldiacetic acid

CAS RN

25004-91-5
Record name 2-[2-(carboxymethyl)hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Hydrazine-1,2-diyldiacetic acid
Reactant of Route 2
2,2'-Hydrazine-1,2-diyldiacetic acid
Reactant of Route 3
2,2'-Hydrazine-1,2-diyldiacetic acid
Reactant of Route 4
2,2'-Hydrazine-1,2-diyldiacetic acid
Reactant of Route 5
2,2'-Hydrazine-1,2-diyldiacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2'-Hydrazine-1,2-diyldiacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.